4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its complex structure, which includes both nitro and acetyloxy functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester typically involves the esterification of 4-hydroxy-7-nitro-2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-hydroxy-7-nitro-2-naphthalenecarboxylic acid and ethanol.
Reduction: 4-(Amino)-7-nitro-2-naphthalenecarboxylic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects . The acetyloxy group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-nitro-2-naphthalenecarboxylic acid: Lacks the ester and acetyloxy groups.
4-(Amino)-7-nitro-2-naphthalenecarboxylic acid ethyl ester: Contains an amino group instead of the acetyloxy group.
Uniqueness
4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester is unique due to the presence of both acetyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C15H13NO6 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-7-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-3-21-15(18)11-6-10-7-12(16(19)20)4-5-13(10)14(8-11)22-9(2)17/h4-8H,3H2,1-2H3 |
InChI Key |
HGYPMBOTLRJRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
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